ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Overview
Description
- Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a chemical compound with the molecular formula C<sub>12</sub>H<sub>11</sub>NO<sub>3</sub>.
- It belongs to the class of organic compounds known as 3-alkylindoles.
- The compound contains an indole moiety carrying an alkyl chain at the 3-position.
Synthesis Analysis
- The synthesis of this compound involves the reaction between tryptamine and naproxen.
- The newly synthesized naproxen derivative was fully analyzed and characterized using techniques such as 1H and 13C-NMR, UV, IR, and mass spectral data.
Molecular Structure Analysis
- The molecular structure of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate consists of an indole ring connected to an oxoacetate group via an ethyl linker.
Chemical Reactions Analysis
- The compound can participate in various chemical reactions due to the presence of functional groups such as the oxoacetate and indole moieties.
Physical And Chemical Properties Analysis
- Unfortunately, detailed physical and chemical properties data for this specific compound are not readily available in the literature.
Scientific Research Applications
Synthesis and Characterization
Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate serves as a precursor in the synthesis of various complex molecules. The compound's reactivity has been utilized in the formation of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, demonstrating its application in generating compounds with antimicrobial activity (Prasad, 2017). Similarly, its incorporation into one-pot synthesis strategies has led to the creation of 1,4,5-trisubstituted 1,2,3-triazoles, showcasing its versatility and potential in medicinal chemistry applications (Ahmed et al., 2016).
Mechanistic Studies and Synthetic Applications
The compound has been subjected to mechanistic studies, particularly focusing on its decomposition reactions catalyzed by Lewis acids. These studies aim to uncover new insights into the mechanistic aspects and factors affecting product distribution, highlighting the compound's utility in synthetic organic chemistry (Gioiello et al., 2011). Moreover, it participates in regioselective additions, forming 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, a reaction critical for developing new chemical entities with potential biological activities (Koz’minykh et al., 2006).
Bioactive Compound Synthesis
Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is instrumental in synthesizing bioactive compounds, including those with cytotoxic and anti-inflammatory properties. Its use in the synthesis of novel compounds from marine sources underlines its importance in discovering new drugs and bioactive materials (Chakraborty & Joy, 2019).
Catalysis and Reaction Mechanisms
Its application extends to catalysis, where it has been used in reactions catalyzed by methylrhenium trioxide, showcasing its versatility in organic synthesis processes, particularly in the transformation of ethyl diazoacetate to various products (Zhu & Espenson, 1996).
Safety And Hazards
- Safety information for this compound is limited. It is essential to handle it with care and follow standard laboratory safety protocols.
Future Directions
- Further research is needed to explore the compound’s potential applications, biological activities, and pharmacological properties.
Please note that the information provided here is based on available knowledge up to a certain point, and additional research may be required for a more comprehensive understanding. If you have any specific questions or need further details, feel free to ask! 😊
properties
IUPAC Name |
ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)11-8(2)14-10-7-5-4-6-9(10)11/h4-7,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKVWTARRVILKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984818 | |
Record name | Ethyl (2-methyl-1H-indol-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | |
CAS RN |
6628-34-8 | |
Record name | NSC60578 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (2-methyl-1H-indol-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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